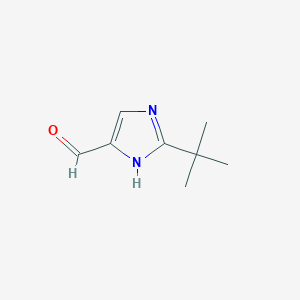
2-(tert-Butyl)-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a heterocyclic compound and it’s derivatives are widely used in organic synthesis and as ligands in coordination chemistry . The tert-butyl group is a very common protecting group used in organic synthesis, known for its stability under various reaction conditions .
Synthesis Analysis
While specific synthesis methods for “2-(tert-Butyl)-1H-imidazole-5-carbaldehyde” were not found, tert-butyl groups are often introduced into molecules via reactions with tert-butyl alcohol or its derivatives . Imidazole rings can be synthesized through several methods, including the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Van Leusen reaction .Molecular Structure Analysis
The molecular structure of a compound like “2-(tert-Butyl)-1H-imidazole-5-carbaldehyde” would likely involve an imidazole ring substituted at the 2-position with a tert-butyl group and at the 5-position with a formyl (aldehyde) group .Chemical Reactions Analysis
The reactivity of “2-(tert-Butyl)-1H-imidazole-5-carbaldehyde” would likely be influenced by both the imidazole and aldehyde functional groups. Imidazoles are known to participate in various chemical reactions, including nucleophilic substitutions and acting as ligands in coordination chemistry . Aldehydes are reactive towards nucleophiles and can undergo a variety of transformations, including reductions, oxidations, and forming carbon-carbon bonds .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “2-(tert-Butyl)-1H-imidazole-5-carbaldehyde” were not found, we can infer some general properties based on its structure. It would likely be a solid at room temperature, with the exact melting and boiling points depending on the specific interactions between molecules .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
- A novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which are key components in synthesizing 2-aminoimidazole alkaloids, was achieved using tert-butoxycarbonylguanidine. This synthesis method proved useful for creating important compounds like oroidin, hymenidin, dispacamide, and ageladine A (Ando & Terashima, 2010).
Development of Heterocyclic Compounds
- 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde has been utilized to synthesize tricyclic heterocycles. This method is significant for constructing various biologically active fused heterocycles (Gaonkar & Rai, 2010).
Applications in Medicinal Chemistry
- N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have shown promising results as anti-tumor agents against Ehrlich ascites tumor cells in vivo. These compounds also inhibited cellular proliferation and induced apoptosis (Kumar et al., 2007).
Catalysis and Organic Synthesis
- Copper-catalyzed oxidative coupling reactions have been developed for the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This method features aldehyde preservation, cheap catalysts, and high atom economy under mild conditions (Li et al., 2015).
Structural Studies
- Crystal structures of imidazole derivatives have been analyzed, providing insights into the planarity of the imidazole ring and conformation of substituent groups. This research aids in understanding molecular interactions and stability (Ambalavanan et al., 2003).
Chemical Reduction Processes
- Aldehydes like 2-butyl-5-chloro-3H-imidazole-5-carbaldehyde have been reduced to alcohols using catalytic hydrogenation methods. This process is notable for large-scale synthesis and pharmaceutical applications (Basappa et al., 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-tert-butyl-1H-imidazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)7-9-4-6(5-11)10-7/h4-5H,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGNHGCLZZKFNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-1H-imidazole-5-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

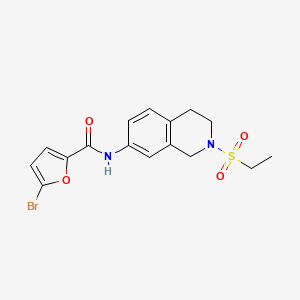

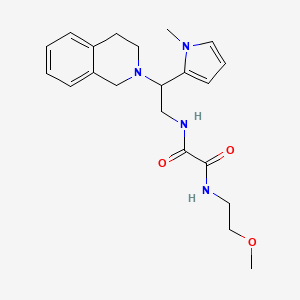


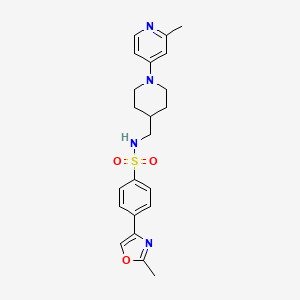


![5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2369261.png)
![(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2369262.png)
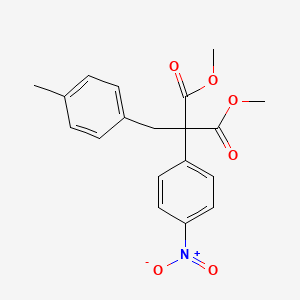

![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2369270.png)
![1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2369271.png)